molecular formula C15H13BrN4O3 B15086734 9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione

9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione

Cat. No.: B15086734
M. Wt: 377.19 g/mol
InChI Key: BUEAMIWWFIXVEQ-UHFFFAOYSA-N
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Description

9-(2-(4-BROMOPHENYL)-1-ME-2-OXOETHYL)-3-METHYL-3,9-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a purine core structure substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-(4-BROMOPHENYL)-1-ME-2-OXOETHYL)-3-METHYL-3,9-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-(2-(4-BROMOPHENYL)-1-ME-2-OXOETHYL)-3-METHYL-3,9-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

9-(2-(4-BROMOPHENYL)-1-ME-2-OXOETHYL)-3-METHYL-3,9-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2-(4-BROMOPHENYL)-1-ME-2-OXOETHYL)-3-METHYL-3,9-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2-(4-BROMOPHENYL)-1-ME-2-OXOETHYL)-3-METHYL-3,9-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H13BrN4O3

Molecular Weight

377.19 g/mol

IUPAC Name

9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C15H13BrN4O3/c1-8(12(21)9-3-5-10(16)6-4-9)20-7-17-11-13(22)18-15(23)19(2)14(11)20/h3-8H,1-2H3,(H,18,22,23)

InChI Key

BUEAMIWWFIXVEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Br)N2C=NC3=C2N(C(=O)NC3=O)C

Origin of Product

United States

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